molecular formula C12H7F3OS B12076163 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde

3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde

Cat. No.: B12076163
M. Wt: 256.25 g/mol
InChI Key: PAWFZNNNSVPTRN-UHFFFAOYSA-N
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Description

3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde is a substituted benzaldehyde derivative featuring a thiophene ring at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzaldehyde core. This compound is of significant interest in medicinal and materials chemistry due to the electronic effects imparted by the electron-withdrawing trifluoromethyl group and the aromatic thiophene moiety. The aldehyde functional group provides a reactive site for further derivatization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H7F3OS

Molecular Weight

256.25 g/mol

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H

InChI Key

PAWFZNNNSVPTRN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoromethyl Group Introduction

The trifluoromethyl group is commonly introduced via hydrolysis of halogenated intermediates. For example, 2-(trifluoromethyl)benzaldehyde can be synthesized by hydrolyzing o-trifluoromethyl toluene dichloride under alkaline conditions with acetic acid as a co-solvent.

Reaction Scheme:
o-Trifluoromethyl toluene dichlorideNaOH, CH3COOH, 150-190°C2-(Trifluoromethyl)benzaldehyde\text{o-Trifluoromethyl toluene dichloride} \xrightarrow{\text{NaOH, CH}_3\text{COOH, 150-190°C}} \text{2-(Trifluoromethyl)benzaldehyde}

Key Conditions:

ParameterValue
Temperature150–190°C
Pressure0.3–0.78 MPa
CatalystTetrabutylammonium bromide
Yield87–90% (GC purity >99%)

This method avoids harsh reagents and achieves high yields, making it industrially viable.

Cross-Coupling Reactions for Thiophene Installation

The thiophene ring is introduced via Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an aryl halide and a thiophene boronic acid (or ester).

Suzuki-Miyaura Coupling Protocol

A representative procedure involves:

  • Halogenation of 5-trifluoromethyl-benzaldehyde to form 3-bromo-5-trifluoromethyl-benzaldehyde .

  • Coupling with thiophene-2-boronic acid using a Pd catalyst and base.

Reaction Scheme:
3-Bromo-5-(CF3)-benzaldehyde+Thiophene-2-B(OH)2Pd catalyst, base3-Thiophen-2-yl-5-(CF3)-benzaldehyde\text{3-Bromo-5-(CF}_3\text{)-benzaldehyde} + \text{Thiophene-2-B(OH)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{3-Thiophen-2-yl-5-(CF}_3\text{)-benzaldehyde}

Optimized Conditions:

ParameterValue
CatalystPd(OAc)₂ (5–10 mol%)
LigandSSPhos or Xanthphos
BaseCs₂CO₃ or K₃PO₄
Solvent1,4-Dioxane or THF
Temperature80–100°C
Yield56–68%

Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the thiophene boronic acid and reductive elimination to form the C–C bond.

Alternative Synthetic Routes

One-Pot Modular Synthesis

For complex systems, a one-pot approach combining cross-coupling and functional group transformations has been reported. For example, hydrazones of aryl aldehydes react with substituted acetophenones to form pyrazoles, though this method is less direct for thiophene incorporation.

Zinc-Catalyzed Coupling

A zinc-mediated Suzuki-Miyaura reaction offers a Pd-free alternative. Triarylzincates react with benzyl halides under ZnBr₂ catalysis, achieving moderate yields (e.g., 3-bromo-5-trifluoromethyl-benzaldehyde → product in ~50% yield).

Advantages:

  • Lower toxicity compared to Pd catalysts.

  • Tolerates functional groups (e.g., aldehydes).

Limitations:

  • Requires strict anhydrous conditions.

  • Limited scalability due to Zn handling challenges.

Challenges and Optimization Strategies

Regioselectivity

The aldehyde group at the 5-position directs electrophilic substitution to the 3-position, ensuring selective halogenation. For example, bromination of 5-trifluoromethyl-benzaldehyde yields 3-bromo-5-(CF₃)-benzaldehyde as the major product.

Catalyst Screening

Pd ligands critically influence coupling efficiency. SSPhos ligands enhance yields in Suzuki reactions with aryl chlorides, while dppf ligands improve selectivity in sequential couplings.

Protective Group Strategies

The aldehyde group may require protection (e.g., as an acetal) during harsh reaction conditions. However, examples show compatibility with Suzuki coupling without protection.

Key Research Findings

Reaction Yields and Purity

MethodYield (%)Purity (GC)Reference
Hydrolysis of dichloride87–90>99
Suzuki coupling (Pd)56–68>95
Zinc-catalyzed coupling~50>90

Structural Characterization

NMR Data (CDCl₃):

  • ¹H NMR: δ 10.38 (s, 1H, aldehyde), 8.18 (s, 1H, aromatic), 7.82 (d, J=8.8 Hz, 1H), 7.70 (dd, J=8.5, 2 Hz, 1H).

  • ¹³C NMR: δ 194.2 (aldehyde), 162.8 (CF₃), 137.0 (thiophene).

MS (ES+): m/z 256.25 (M⁺) for C₁₂H₇F₃OS.

Industrial and Pharmaceutical Applications

The compound’s trifluoromethyl and thiophene groups enhance metabolic stability and bioavailability, making it valuable in pharmaceutical intermediates (e.g., kinase inhibitors, antimicrobial agents) .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks due to polarization from the -CF₃ group, which enhances electrophilicity. Key examples include:

Table 1: Nucleophilic Additions

ReagentConditionsProductYieldSource
Hydrazine hydrateReflux in ethanol, NaOAcHydrazone derivative73–88%
Grignard reagentsTHF, 0°C → rtSecondary alcohol61–87%
HydroxylaminesTHF, In(OTf)₃ catalyst, 21°CIsoxazolidine derivatives31–70%
  • Mechanistic Insight : The -CF₃ group stabilizes the transition state during nucleophilic attack, accelerating reaction rates . Thiophene’s electron-rich nature further directs regioselectivity in subsequent cyclizations .

Condensation Reactions

The aldehyde participates in dehydrative condensations to form Schiff bases and heterocycles:

Table 2: Condensation Products

PartnerConditionsProductApplicationSource
Aromatic aminesAcOH, refluxImine-linked conjugatesEnzyme inhibition studies
ThiosemicarbazidesEthanol, HCl catalystThiazolo[3,2-a]pyrimidinonesAntibacterial agents
CyclohexanedioneMicrowave-assisted synthesisFused thieno-pyridine derivativesDrug discovery scaffolds
  • Key Observation : Reactions with hydrazines yield pyrazole and pyrimidine derivatives, leveraging the aldehyde’s reactivity under acidic or basic conditions .

Electrophilic Aromatic Substitution (EAS)

The benzaldehyde ring undergoes EAS at positions ortho/para to the thiophene and meta to the -CF₃ group:

Table 3: EAS Reactivity
| Electrophile | Conditions | Major Product | Regioselectivity | Source |
|---------------------|-----------------------|-----------------------------------|

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including:

  • Aldol Reactions : The compound can undergo aldol reactions to form complex molecules. For instance, it has been utilized in aldol reactions involving hydroxyacetone, leading to products with potential applications in pharmaceuticals and agrochemicals .
  • Formation of Heterocycles : The thiophene ring can be leveraged to synthesize biologically active heterocycles. Compounds derived from 3-thiophen-2-yl-5-trifluoromethyl-benzaldehyde have shown promise in the development of new therapeutic agents due to their enhanced biological activities .

Pharmacological Applications

Research indicates that derivatives of 3-thiophen-2-yl-5-trifluoromethyl-benzaldehyde exhibit various pharmacological properties:

  • Antimicrobial Activity : Compounds containing thiophene rings have demonstrated significant antibacterial and antifungal activities. Studies have shown that such compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
  • Anti-inflammatory Properties : The compound's derivatives have been investigated for their anti-inflammatory effects. Certain analogs have been reported to reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Material Science Applications

The unique electronic properties of the trifluoromethyl group make 3-thiophen-2-yl-5-trifluoromethyl-benzaldehyde an attractive candidate for material science applications:

  • Organic Electronics : The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport properties .
  • Sensors : Its sensitivity to environmental changes allows it to be employed in chemical sensors for detecting volatile organic compounds (VOCs) and other analytes .

Case Studies and Research Findings

Several studies highlight the applications of this compound in various fields:

StudyApplicationFindings
Hsien-Kuo Sun et al. (2021)Antimycobacterial ActivityIntroduced thioamide groups to improve antitubercular activity in novel compounds .
Research on Chalcones (2022)Antimicrobial PropertiesDemonstrated strong antibacterial activity against multiple bacterial strains .
Material Science Research (2020)Organic ElectronicsExplored the use of trifluoromethylated compounds in OLEDs, showing improved efficiency over traditional materials .

Mechanism of Action

The mechanism of action of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds for comparison include:

Table 1: Structural and Functional Group Comparison

Compound Name Substituents on Benzaldehyde Core Key Functional Groups Molecular Weight (g/mol)
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde Thiophen-2-yl (C₄H₃S) at C3; -CF₃ at C5 Aldehyde (-CHO), -CF₃, Thiophene 260.25
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde Trifluoromethoxy (-OCF₃) at C5; Hydroxyl (-OH) at C3 Aldehyde (-CHO), -OCF₃, -OH 316.26
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid Chloro (-Cl), -CF₃, Pyridine, Isoxazole Carboxylic acid (-COOH), -Cl 367.72

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The -CF₃ group in the target compound is a stronger electron-withdrawing group compared to -OCF₃ due to the absence of an oxygen atom, which reduces resonance effects. This increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions .
  • Thiophene vs. Pyridine/Isoxazole: Thiophene contributes aromaticity and moderate electron-donating properties, whereas pyridine or isoxazole rings (as seen in other analogs) introduce nitrogen-based polarity, altering solubility and hydrogen-bonding capabilities .

Computational Insights

Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), could elucidate electronic properties like frontier molecular orbitals (FMOs) and charge distribution. For example:

Biological Activity

3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde is C10H6F3OSC_{10}H_{6}F_{3}OS. It features a thiophene ring and a trifluoromethyl group, which are crucial for its biological activity. The presence of the trifluoromethyl group often leads to increased lipophilicity and metabolic stability.

The biological activity of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to oxidative stress and inflammation.
  • Protein-Ligand Interactions : Its structure allows it to bind effectively with specific proteins, altering their activity. This binding can modulate signal transduction pathways, leading to therapeutic effects.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid. This activity is essential for protecting cells from oxidative damage.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds, including 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde, demonstrate potent antioxidant effects. A study evaluated the total antioxidant capacity (TAC) of various thiophene derivatives, revealing that some exhibited inhibition rates of free radical-induced lipid oxidation ranging from 19% to 30% .

Antimicrobial Properties

Another area of investigation involves the antimicrobial efficacy of fluorinated compounds. In vitro studies have shown that similar thiophene derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus. These findings suggest that 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde may also hold potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. For instance, modifications in the position and type of substituents on the benzaldehyde moiety can lead to variations in potency against specific biological targets. The presence of electron-withdrawing groups like trifluoromethyl increases the electron deficiency at the aromatic ring, thereby enhancing reactivity towards nucleophiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde, a comparison with similar compounds is essential:

Compound NameMolecular FormulaBiological Activity
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehydeC10H6F3OSC_{10}H_{6}F_{3}OSAntioxidant, Antimicrobial
4-FluoroanilineC6H6FC_6H_6FModerate Antimicrobial
2-(Trifluoromethyl)phenolC7H6F3OC_7H_6F_3OAntioxidant

Future Directions

Further research is warranted to explore the full potential of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde in drug development. Potential areas include:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into its mechanisms at the molecular level could provide insights into new therapeutic applications.
  • Development of Derivatives : Synthesizing analogs with modified structures may enhance potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylbenzaldehyde moiety. For example, use tetrachloromonospirophosphazene (1) as a catalyst in THF with triethylamine as a base, as demonstrated in spirocyclic phosphazene syntheses .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography. Optimize temperature (room temperature vs. reflux) and solvent polarity to improve yield.
  • Validation : Confirm purity via HPLC (≥98%) and structural integrity via NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve aromatic protons and trifluoromethyl groups. FT-IR identifies aldehyde C=O stretching (~1700 cm1^{-1}) and thiophene ring vibrations .
  • Crystallography : For single-crystal analysis, employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths and angles. High-resolution data (e.g., synchrotron sources) minimizes errors in electron density mapping .

Q. How can density functional theory (DFT) predict the electronic properties of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for thermochemical properties like ionization potentials and electron affinities .
  • Basis Sets : Pair with 6-311++G(d,p) for sulfur and fluorine atoms. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity at the aldehyde and thiophene groups .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions of this compound?

  • Experimental Design :

  • Substitution Reactions : Compare nucleophilic attack at the aldehyde vs. electrophilic substitution on the thiophene. For example, perform kinetic studies using Grignard reagents (e.g., MeMgBr) under varying temperatures.
  • Computational Support : Use DFT to map electrostatic potential surfaces and identify electron-deficient regions (e.g., trifluoromethyl group withdraws electron density, directing attack to the para-aldehyde position) .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzaldehyde derivatives?

  • Methodology :

  • Meta-Analysis : Cross-reference enzyme inhibition assays (e.g., discoidin domain receptor (DDR) studies) with computational docking simulations. Adjust for fluorophilicity effects, which may alter binding kinetics .
  • Control Experiments : Test metabolites (e.g., oxidation products like carboxylic acids) to rule out off-target effects. Use fluorinated analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) as positive controls .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in drug delivery systems?

  • Experimental Design :

  • Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via LC-MS and identify byproducts (e.g., hydrate formation at the aldehyde group).
  • Formulation Solutions : Encapsulate in pH-responsive polymers (e.g., Eudragit®) to protect the aldehyde moiety during gastrointestinal transit .

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